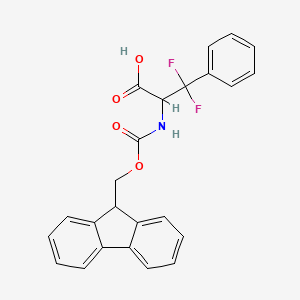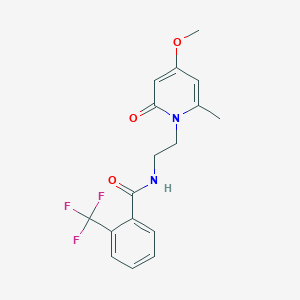
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide generally involves a multi-step process. It begins with the preparation of the pyridine core, where 4-methoxy-6-methyl-2-pyridone reacts with suitable ethylating agents to form the pyridone derivative. The trifluoromethylbenzoyl chloride is then introduced to the reaction mixture under controlled conditions, often with a base like triethylamine to facilitate the nucleophilic acyl substitution, yielding the desired product.
Industrial Production Methods: : Industrially, this compound's production leverages large-scale organic synthesis techniques, with optimized reaction parameters to enhance yield and purity. High-performance liquid chromatography is frequently employed to ensure the compound's purity meets stringent industrial standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes: : N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions Used in These Reactions: : Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride might be used. For nucleophilic substitution, reagents like sodium ethoxide in ethanol are common.
Major Products Formed from These Reactions: : Depending on the reaction conditions, products might include hydroxylated, reduced forms of the compound, or substituted derivatives where functional groups on the benzamide ring are replaced or modified.
Scientific Research Applications: : This compound is utilized in multiple scientific domains due to its unique structural features:
Chemistry: : It serves as a building block in organic synthesis, especially in the formation of complex heterocyclic compounds.
Biology: : It is studied for its potential interactions with biological macromolecules, offering insights into enzyme inhibition and receptor binding.
Medicine: : Research into its pharmacological properties is ongoing, with preliminary studies suggesting it might exhibit anti-inflammatory or antimicrobial activities.
Mechanism of Action
The Mechanism by Which the Compound Exerts its Effects: : The biological activity of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is thought to be mediated through its ability to interact with cellular proteins, potentially inhibiting specific enzymes or blocking receptor sites.
Molecular Targets and Pathways Involved: : Detailed studies are required to pinpoint the exact molecular targets. it is hypothesized that the compound's structure allows it to fit into the active sites of various enzymes, altering their activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other benzamide derivatives, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to its unique trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its interaction with biological targets.
List the Similar Compounds: : Similar compounds include N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-chlorobenzamide and N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-fluorobenzamide, each differing slightly in their reactivity and biological activity due to the varied substituents on the benzamide ring.
That should cover all bases! Curious about any specific details?
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-9-12(25-2)10-15(23)22(11)8-7-21-16(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWCNJXHAPSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)
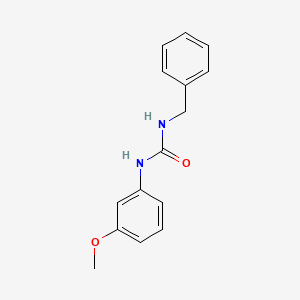
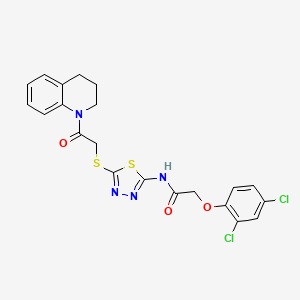
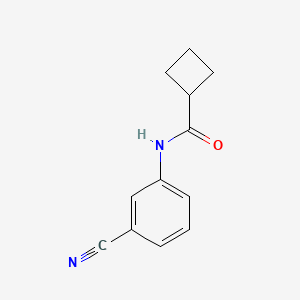
![Sodium 1-cyclobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2966248.png)
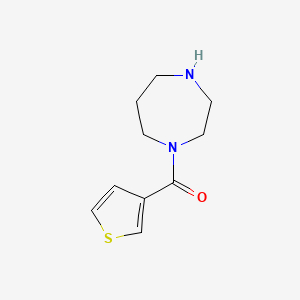
![3-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid](/img/structure/B2966250.png)
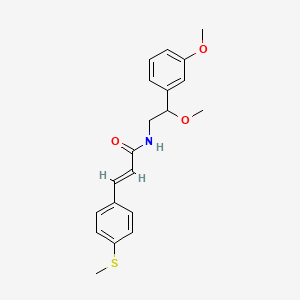
![4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2966255.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2966256.png)
